Iodine, isotope of mass 129

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iodine-129 is a long-lived radioisotope of iodine with a half-life of approximately 15.7 million years . It is naturally occurring but also produced in significant quantities through nuclear fission processes. This isotope is of particular interest due to its applications in environmental monitoring, nuclear medicine, and as a tracer in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodine-129 is primarily produced through the fission of uranium and plutonium in nuclear reactors . It can also be generated by cosmic ray spallation of xenon in the atmosphere and by spontaneous fission of uranium .

Industrial Production Methods: In industrial settings, iodine-129 is often extracted from spent nuclear fuel. The process involves dissolving the fuel in acid, followed by a series of chemical separations to isolate iodine-129 . Advanced techniques such as ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) are used to measure and purify iodine-129 from other isotopes .

Chemical Reactions Analysis

Types of Reactions: Iodine-129 undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Iodine-129 can participate in halogen exchange reactions, where it replaces another halogen in a compound.

Major Products: The major products formed from these reactions include iodide (I⁻), iodate (IO₃⁻), and various organoiodine compounds .

Scientific Research Applications

Iodine-129 has a wide range of applications in scientific research:

Environmental Monitoring: It is used to trace the movement of iodine in the environment, particularly in studies related to nuclear fallout and contamination.

Nuclear Medicine: Iodine-129 is used in diagnostic imaging and as a tracer in metabolic studies.

Geological Studies: It helps in understanding the age and formation processes of geological samples.

Industrial Applications: Iodine-129 is used in the production of radiopharmaceuticals and in the monitoring of nuclear waste.

Mechanism of Action

Iodine-129 exerts its effects primarily through beta decay, emitting beta particles that can cause ionization and damage to biological tissues . This property is utilized in nuclear medicine for diagnostic and therapeutic purposes. The molecular targets include the thyroid gland, where iodine is naturally accumulated .

Comparison with Similar Compounds

Iodine-127: The stable isotope of iodine, commonly found in nature.

Iodine-131: A radioactive isotope with a much shorter half-life, used extensively in medical treatments.

Uniqueness of Iodine-129: Iodine-129’s long half-life and ability to act as a tracer make it unique among iodine isotopes. Unlike iodine-131, which is used for short-term medical applications, iodine-129 is valuable for long-term environmental and geological studies .

Properties

CAS No. |

29972-72-3 |

|---|---|

Molecular Formula |

I2 |

Molecular Weight |

257.80997 g/mol |

InChI |

InChI=1S/I2/c1-2/i1+2,2+2 |

InChI Key |

PNDPGZBMCMUPRI-XPULMUKRSA-N |

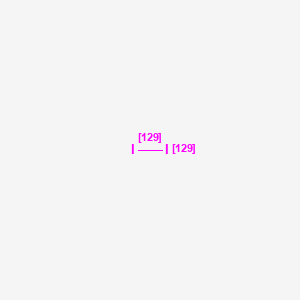

Isomeric SMILES |

[129I][129I] |

Canonical SMILES |

II |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)